Diethylphosphinic bromide

Description

Overview of Phosphinic Acids and Derivatives in Contemporary Chemical Research

Phosphinic acids, with the general formula R₂P(O)OH, and their derivatives are a cornerstone of modern chemical research, demonstrating remarkable versatility across various scientific fields. nih.govresearchgate.net These compounds are recognized as valuable building blocks for creating highly functionalized and valuable molecules. nih.gov

In the realm of medicinal chemistry and pharmacology, phosphinic acid derivatives have garnered substantial attention for their potential as therapeutic agents. ontosight.ainih.gov They are extensively studied as enzyme inhibitors, with some derivatives showing efficacy against metalloproteases and HIV protease. ontosight.aicd-bioparticles.net Their structural diversity allows for the development of new medicinal agents with a wide range of pharmacological activities. nih.gov

Beyond medicine, these derivatives are crucial in materials science. They are utilized in the synthesis of phosphorus-containing polymers, resins, and serve as effective flame retardants, imparting improved thermal stability and fire resistance to various materials. cd-bioparticles.nethongjiachem.cn In coordination chemistry, the phosphinic group can act as a ligand, forming complexes with transition metals that may exhibit interesting catalytic properties. cd-bioparticles.net The ongoing research in this area continues to uncover new applications, driven by the unique properties these compounds possess. ontosight.ai

Classification and Structural Features of Phosphinic Halides

Organophosphorus compounds are broadly categorized based on the phosphorus atom's oxidation state and coordination number. wikipedia.org Phosphinic halides fall under the class of pentavalent phosphorus (P(V)) compounds. thermofisher.comwikipedia.org They are considered derivatives of phosphinic acids where the hydroxyl group is replaced by a halogen atom.

The general structure for a phosphinic halide is R₂P(=O)X, where 'R' represents an organic substituent (such as an alkyl or aryl group) and 'X' is a halogen (F, Cl, Br, I). The central phosphorus atom is tetrahedral, bonded to two carbon atoms, one oxygen atom via a double bond, and one halogen atom. researchgate.net This P=O bond is a dominant feature, being very strong and highly polar. wikipedia.org

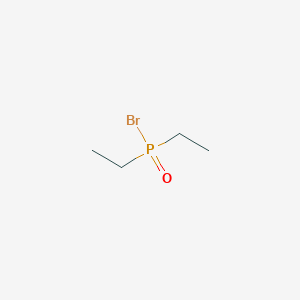

For Diethylphosphinic bromide, the structure consists of a central phosphorus atom bonded to two ethyl groups, a double-bonded oxygen atom, and a bromine atom.

Table 1: Structural Details of this compound

| Feature | Description |

| Chemical Formula | C₄H₁₀BrOP |

| General Structure | (C₂H₅)₂P(=O)Br |

| Phosphorus Center | Pentavalent, Tetrahedral |

| Key Functional Groups | Phosphoryl group (P=O), Two Ethyl groups (C₂H₅), Bromine atom (Br) |

Historical Context of Diethylphosphinic Derivatives in Synthetic Chemistry

The study of phosphinic acids and their derivatives is a well-established area of organic chemistry. nih.gov Historically, significant advancements in this field have been linked to the development of fundamental P-C bond-forming reactions, such as the Michaelis-Arbuzov reaction. nih.govchinesechemsoc.org

The synthesis of various phosphinic acid derivatives has been a subject of extensive research. For instance, the creation of phosphinic esters commonly involves the reaction of phosphinic chlorides with alcohols. semanticscholar.org This highlights the role of phosphinic halides as key intermediates in synthetic pathways.

In recent decades, diethylphosphinic acid and its salts, such as aluminum diethylphosphinate and sodium diethylphosphinate, have gained commercial significance, primarily for their application as highly effective, halogen-free flame retardants. phosphorusplatform.eu The industrial synthesis of these compounds often employs methods like the free-radical addition of hypophosphite salts to ethylene (B1197577). researchgate.net

While the history of diethylphosphinic chloride as a reactive intermediate is noted lookchem.com, specific historical accounts detailing the synthesis and application of this compound are less common in the literature. Its development is intrinsically linked to the broader progress in organophosphorus chemistry and the use of phosphinic halides as versatile reagents for nucleophilic substitution reactions, enabling the introduction of the diethylphosphinoyl moiety into various molecular structures. ecust.edu.cnnih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

603932-63-4 |

|---|---|

Molecular Formula |

C4H10BrOP |

Molecular Weight |

185.00 g/mol |

IUPAC Name |

1-[bromo(ethyl)phosphoryl]ethane |

InChI |

InChI=1S/C4H10BrOP/c1-3-7(5,6)4-2/h3-4H2,1-2H3 |

InChI Key |

JVQNKZPGPIESSJ-UHFFFAOYSA-N |

Canonical SMILES |

CCP(=O)(CC)Br |

Origin of Product |

United States |

Synthetic Methodologies for Diethylphosphinic Bromide

Direct Halogenation Approaches

Direct halogenation methods introduce a bromine atom to a phosphorus center that already possesses the two ethyl groups. These methods are often favored for their directness.

Bromination of Diethylphosphine (B1582533) Oxide Precursors

A primary route to diethylphosphinic bromide involves the direct bromination of diethylphosphine oxide. This reaction leverages the reactivity of the P-H bond in diethylphosphine oxide, which is substituted by a bromine atom. This transformation can be achieved using various brominating agents.

Reactivity of Phosphinic Acid Derivatives with Brominating Agents

An alternative direct method is the reaction of diethylphosphinic acid with a brominating agent, where the hydroxyl group of the acid is replaced by a bromine atom. Reagents like thionyl bromide or phosphorus tribromide are typically used for this purpose. The reaction often proceeds through a more reactive intermediate that is then attacked by a bromide ion.

Conversion from Other Diethylphosphinic Halides

This synthetic strategy focuses on converting more readily available diethylphosphinic halides, such as the chloride, into the bromide form.

Halogen Exchange Reactions from Diethylphosphinic Chloride Analogs

The transformation of diethylphosphinic chloride to this compound is a classic example of a halogen exchange reaction, often referred to as a Finkelstein reaction. allrounder.aiwikipedia.org This equilibrium-driven process can be pushed towards the desired product by using a large excess of a bromide salt, such as sodium bromide, in a suitable solvent like dry acetone (B3395972). allrounder.aiwikipedia.org The lower solubility of the resulting sodium chloride in acetone causes it to precipitate, which, according to Le Chatelier's Principle, drives the reaction to completion. allrounder.ai

Table 1: Interactive Data on Halogen Exchange Reactions

| Reactant | Reagent | Solvent | Key Principle |

|---|---|---|---|

| Alkyl Chlorides/Bromides | Sodium Iodide | Dry Acetone | Precipitation of NaCl or NaBr drives the reaction forward. allrounder.ai |

| Alkyl Chlorides/Bromides | Metallic Fluorides (e.g., AgF, HgF₂) | Elevated Temperatures | Formation of stable alkyl fluorides. allrounder.ai |

Mechanistic Studies of Halide Interconversion in Phosphinic Systems

The interconversion of halides in phosphinic systems, such as the conversion of diethylphosphinic chloride to its bromide analog, is understood to proceed via a nucleophilic substitution at the phosphorus atom. researchgate.net Mechanistic studies suggest a process akin to an SN2 reaction, which involves a five-coordinate phosphorus intermediate or transition state. wikipedia.orgresearchgate.net The rate and success of this exchange are influenced by factors including the leaving group's nature, the incoming halide's nucleophilicity, and the solvent's polarity.

Multi-Step Synthesis from Elemental Phosphorus or Related Reagents

More fundamental synthetic routes to this compound begin with elemental phosphorus or simple phosphorus compounds. These multi-step processes offer versatility. For instance, elemental phosphorus can be reacted with alkylating agents to form organophosphorus intermediates that are subsequently functionalized. google.com Another approach starts with phosphorus trichloride, which is reacted with an ethylating agent like a Grignard reagent, followed by oxidation and halogenation to yield the final product. google.com A patented method describes the synthesis of aluminum diethylphosphinate starting from ammonium (B1175870) hypophosphite, which reacts with hexamethyldisilazane (B44280) and then with ethylene (B1197577) and hydrogen bromide gas. google.com

Chemical Reactivity and Transformation Pathways of Diethylphosphinic Bromide

Electrophilic Reactions and Derivatizations

The term "electrophilic reactions" in the context of diethylphosphinic bromide primarily refers to the molecule itself acting as an electrophile. The phosphorus atom is the key electrophilic center, as discussed under nucleophilic substitution. matanginicollege.ac.in The compound does not typically undergo reactions where it acts as a nucleophile or is attacked by an electrophile, due to the electron-deficient nature of the phosphorus(V) center. Derivatizations are almost exclusively initiated by nucleophilic attack on the phosphorus atom, leading to the substitution of the bromide.

Redox Chemistry of the Phosphorus-Bromine Bond

The phosphorus atom in this compound exists in its highest common oxidation state, +5. Consequently, its redox chemistry is generally limited to reduction. While specific reduction pathways for this compound are not extensively documented, phosphinic halides can, in principle, be reduced to secondary phosphine (B1218219) oxides or other P(III) species using appropriate reducing agents.

Conversely, the formation of a related compound, diethylphosphinothioic bromide, can be achieved through the bromination of Se-ethyl diethylphosphinoselenothioate, indicating a redox reaction where bromine acts as the oxidant. thieme-connect.de The thermal dissociation observed in related phosphorus(V) halides, such as PBr₅ decomposing into PBr₃ and Br₂, is a redox process that highlights the potential for the P-Br bond to participate in redox chemistry under forcing conditions. manac-inc.co.jp

Rearrangement Reactions

Rearrangement reactions are a known phenomenon in organophosphorus chemistry, often driven by the formation of a more stable species. allen.inbdu.ac.in For instance, the Beckmann rearrangement converts an oxime to an amide and can be promoted by phosphorus halides like phosphorus pentachloride. allen.inberhamporegirlscollege.ac.in However, specific rearrangement reactions where this compound is the starting material are not well-documented in the literature. The stability of the P=O bond and the diethylphosphinyl moiety makes rearrangements less common compared to other classes of organophosphorus compounds, such as phosphites undergoing the Arbusov reaction. Any potential rearrangement would likely require significant energy input or specific catalytic conditions to proceed.

Thermal and Chemical Stability under Various Conditions

The stability of this compound is a critical factor influencing its reactivity, storage, and handling. Its behavior under thermal stress and in the presence of various chemical agents dictates its transformation pathways.

Thermal Stability

Upon heating, organophosphorus compounds like phosphinates undergo decomposition. The thermal degradation of aluminum diethylphosphinate, for example, leads to the formation of volatile diethylphosphinic acid and an aluminum phosphate (B84403) residue. This process generates phosphorus-containing free radicals which are key to its application in flame retardancy. In the case of brominated flame retardants, thermal decomposition can release hydrogen bromide gas. angenechemical.com

Chemical Stability

The chemical stability of this compound is largely determined by its susceptibility to hydrolysis and its reactivity towards other chemical species. As a phosphinic halide, it is expected to be reactive towards nucleophiles, particularly water.

Hydrolysis: The P-Br bond in this compound is susceptible to cleavage by water, a common transformation pathway for phosphinic halides. This hydrolysis reaction would yield diethylphosphinic acid and hydrobromic acid. The rate of hydrolysis can be influenced by factors such as pH and temperature. Studies on similar phosphinate esters show that hydrolysis can be catalyzed by both acids and bases. mdpi.comnih.gov For instance, the hydrolysis of certain phosphinate esters is significantly faster at acidic pH (2-3.5). rsc.org Alkaline hydrolysis of related phosphonate (B1237965) esters is also well-documented. researchgate.net

Reactivity with Other Reagents: this compound, as a derivative of diethylphosphinic acid, is part of a class of compounds used as intermediates in organic synthesis. lookchem.com Phosphinic halides are known to react with alcohols to form esters and with amines to form amides. semanticscholar.org These reactions are fundamental to the synthesis of a variety of phosphinic acid derivatives. The reactivity of the P-Br bond makes it a useful synthon for introducing the diethylphosphinyl group into other molecules.

The table below summarizes the expected stability and reactivity of this compound based on the behavior of analogous compounds.

| Condition/Reagent | Expected Effect on this compound | Probable Transformation Products |

| Thermal Stress | Decomposition at elevated temperatures. | Diethylphosphinic acid, Hydrogen bromide, other phosphorus-containing species. |

| Water (Hydrolysis) | Reactive; undergoes hydrolysis. | Diethylphosphinic acid, Hydrobromic acid. |

| Acids | May catalyze hydrolysis. nih.gov | Diethylphosphinic acid, Hydrobromic acid. |

| Bases | May catalyze hydrolysis. researchgate.net | Diethylphosphinate salt, Bromide salt. |

| Alcohols | Reactive; esterification. semanticscholar.org | Diethylphosphinate esters. |

| Amines | Reactive; amidation. semanticscholar.org | Diethylphosphinic amides. |

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the characterization of diethylphosphinic bromide, offering detailed insights into the hydrogen, carbon, and phosphorus atomic environments.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit two main signals corresponding to the chemically distinct protons of the two ethyl groups attached to the phosphorus atom. The methylene (B1212753) protons (-CH₂-) adjacent to the phosphorus atom would appear as a multiplet due to coupling with both the methyl protons and the phosphorus nucleus. This signal is expected to be downfield compared to a simple alkane due to the electron-withdrawing effect of the phosphinoyl group. The terminal methyl protons (-CH₃) would present as a triplet of triplets, arising from coupling to the adjacent methylene protons and a weaker coupling to the phosphorus atom.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constants (Hz) |

| Methylene (-CH₂-) | 2.0 - 2.5 | Multiplet | J(H,H) and J(P,H) |

| Methyl (-CH₃) | 1.0 - 1.5 | Triplet of Triplets | J(H,H) and J(P,H) |

| Note: The exact chemical shifts and coupling constants for this compound are not widely reported in publicly available literature. The values presented are estimates based on analogous structures and general principles of NMR spectroscopy. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

In the ¹³C NMR spectrum of this compound, two distinct resonances are expected for the two non-equivalent carbon atoms of the ethyl groups. The methylene carbon (-CH₂-), being directly attached to the phosphorus atom, will show a significant downfield shift and will be split into a doublet due to one-bond coupling with the phosphorus-31 nucleus. The methyl carbon (-CH₃) will appear further upfield and may also exhibit a smaller doublet splitting due to two-bond coupling with the phosphorus atom.

| Carbon Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constant (J(P,C), Hz) |

| Methylene (-CH₂-) | 25 - 35 | Doublet | ~50 - 70 |

| Methyl (-CH₃) | 5 - 15 | Doublet | ~5 - 10 |

| Note: The precise ¹³C NMR data for this compound is not readily found in public databases. The provided data is an estimation based on known values for similar organophosphorus compounds. |

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Analysis and Chemical Shift Correlation

The ³¹P NMR spectrum is a crucial tool for characterizing phosphorus-containing compounds. For this compound, a single resonance is expected, as there is only one phosphorus environment. The chemical shift of this peak provides significant information about the oxidation state and coordination environment of the phosphorus atom. In phosphinic halides, the phosphorus nucleus is generally deshielded. For comparison, the ³¹P chemical shift of the related aluminum diethylphosphinate has been reported at approximately +40.45 ppm. google.com The chemical shift for this compound is expected to be in a similar region, though the substitution of the aluminum salt with a bromine atom will influence the precise value. The electronegativity of the bromine atom is expected to cause a downfield shift compared to diethylphosphinic acid.

| Compound | Expected ³¹P Chemical Shift (δ, ppm) |

| This compound | +40 to +60 (estimated) |

| Aluminum Diethylphosphinate | +40.45 google.com |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule by identifying the vibrational frequencies of its bonds.

Identification of Characteristic Vibrational Modes (e.g., P=O, P-C, P-Br)

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure. A strong absorption band is anticipated for the phosphoryl group (P=O) stretch, typically appearing in the region of 1200-1300 cm⁻¹. The presence of P-C bonds will give rise to absorptions in the fingerprint region, which can be complex. The P-Br stretching vibration is expected to appear at a lower frequency, generally in the range of 400-600 cm⁻¹, due to the heavier mass of the bromine atom.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| P=O Stretch | 1200 - 1300 | Strong |

| C-H Stretch (Alkyl) | 2850 - 2960 | Medium to Strong |

| C-H Bend (Alkyl) | 1375 - 1465 | Medium |

| P-C Stretch | 650 - 800 | Medium to Weak |

| P-Br Stretch | 400 - 600 | Medium to Weak |

| Note: Specific IR data for this compound is not widely available. The table is based on established correlation tables for organophosphorus compounds. vscht.czlibretexts.orgorgchemboulder.comlibretexts.org |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺). A key feature would be the presence of an M+2 peak with nearly equal intensity to the M⁺ peak, which is characteristic of compounds containing one bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br (approximately 1:1 ratio). msu.educhemguide.co.ukchemistryconnected.comuomustansiriyah.edu.iq

The fragmentation pattern would likely involve the loss of the bromine atom, leading to a significant peak corresponding to the [M-Br]⁺ fragment. Further fragmentation could involve the loss of ethyl groups or smaller neutral molecules.

Elucidation of Molecular Weight and Fragmentation Patterns

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pathways of a compound. For this compound (C₄H₁₀BrOP), the nominal molecular weight can be calculated. The presence of bromine, with its two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, would result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of roughly equal intensity separated by two mass units (M+ and M+2). mdpi.com

The fragmentation of this compound under electron ionization would likely proceed through several key pathways, based on the fragmentation patterns observed for other organophosphorus compounds. mdpi.comoup.com Common fragmentation would involve the cleavage of the P-Br bond, the P-C bonds, and rearrangements.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Postulated Structure | Fragmentation Pathway |

| [C₄H₁₀BrOP]⁺ | 184 | 186 | [CH₃CH₂)₂P(O)Br]⁺ | Molecular Ion |

| [C₄H₁₀OP]⁺ | 105 | - | [(CH₃CH₂)₂P(O)]⁺ | Loss of Br radical |

| [C₂H₅Br]⁺ | 108 | 110 | [CH₃CH₂Br]⁺ | Cleavage and rearrangement |

| [C₂H₄Br]⁺ | 107 | 109 | [CH₂=CHBr]⁺ | Rearrangement and loss of H |

| [P(O)Br]⁺ | 126 | 128 | [O=P-Br]⁺ | Loss of two ethyl radicals |

| [C₂H₅POH]⁺ | 77 | - | [CH₃CH₂P(O)H]⁺ | Rearrangement and loss of C₂H₄ and Br |

Note: The m/z values are nominal and the relative abundances would depend on the ionization conditions.

X-ray Crystallography

The solid-state structure of this compound, if crystallized, could be definitively determined by single-crystal X-ray diffraction. nih.govacs.org Based on the VSEPR theory and data from related phosphinic halides and oxides, the phosphorus atom in this compound is expected to have a tetrahedral geometry. It would be bonded to two carbon atoms of the ethyl groups, one oxygen atom (forming a phosphoryl group), and one bromine atom.

The P=O bond would be the shortest and strongest bond to the phosphorus atom. The P-C and P-Br bond lengths can be estimated by comparison with similar structures. For instance, in related phosphinic acid derivatives, P-C bond lengths are typically in the range of 1.78-1.82 Å. nih.gov The P-Br bond length is expected to be longer than the P-Cl bond in the corresponding chloride due to the larger atomic radius of bromine. In the solid state, intermolecular interactions, such as dipole-dipole interactions involving the polar P=O group, would influence the crystal packing. nih.gov

Table 2: Predicted Molecular Geometry Parameters for this compound

| Parameter | Predicted Value | Basis for Prediction |

| P=O bond length | ~1.45 - 1.50 Å | Comparison with other phosphine (B1218219) oxides |

| P-C bond length | ~1.78 - 1.82 Å | Data from related phosphinic acids nih.gov |

| P-Br bond length | > 2.20 Å | Comparison with P-Cl bonds and atomic radii |

| O=P-C bond angle | ~112° - 116° | Tetrahedral geometry with P=O repulsion |

| C-P-C bond angle | ~105° - 109° | Tetrahedral geometry |

| C-P-Br bond angle | ~100° - 104° | Steric effects and electronegativity |

Advanced Spectroscopic Techniques

Raman spectroscopy provides valuable information about the vibrational modes of a molecule and is complementary to infrared (IR) spectroscopy. The Raman spectrum of this compound would be characterized by several key vibrational modes. acs.orgacs.orgaps.org

The most intense and characteristic peak in the Raman spectrum would likely be the symmetric stretching vibration of the P=O group, expected in the region of 1200-1300 cm⁻¹. The P-C stretching vibrations would appear in the 650-800 cm⁻¹ range. The P-Br stretching vibration would be found at a lower frequency, likely in the 300-450 cm⁻¹ region, and would be a strong Raman scatterer. The various C-H stretching and bending vibrations of the ethyl groups would be observed in their characteristic regions (2800-3000 cm⁻¹ and 1300-1500 cm⁻¹, respectively).

Table 3: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Expected Intensity |

| C-H stretching | 2800 - 3000 | Medium to Strong |

| P=O stretching | 1200 - 1300 | Strong |

| C-H bending | 1300 - 1500 | Medium |

| P-C stretching | 650 - 800 | Medium |

| P-Br stretching | 300 - 450 | Strong |

X-ray Photoelectron Spectroscopy (XPS) would provide information on the elemental composition and the chemical states of the atoms in this compound. xpsdatabase.netresearchgate.netresearchgate.net The XPS survey spectrum would show peaks corresponding to phosphorus (P 2p), bromine (Br 3d), oxygen (O 1s), and carbon (C 1s).

The high-resolution spectrum of the P 2p region would show a binding energy characteristic of a pentavalent phosphorus atom in a phosphine oxide environment. The Br 3d spectrum would exhibit a doublet (3d₅/₂ and 3d₃/₂) with binding energies indicative of bromine covalently bonded to phosphorus. The O 1s spectrum would show a single peak corresponding to the phosphoryl oxygen. The C 1s spectrum would likely be resolvable into components representing the CH₂ and CH₃ groups of the ethyl substituents.

Table 4: Predicted XPS Binding Energies for this compound

| Element | Orbital | Predicted Binding Energy (eV) | Chemical State Information |

| P | 2p | ~133 - 135 | Pentavalent phosphorus in a +5 oxidation state |

| Br | 3d | ~70 - 72 | Covalently bonded bromine |

| O | 1s | ~531 - 533 | Oxygen in a phosphoryl (P=O) group |

| C | 1s | ~285 - 287 | Carbon in ethyl groups (C-C, C-P) |

Theoretical and Computational Investigations

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and, from that, a wide array of molecular properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. nih.gov This approach offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. tandfonline.com

Table 1: Illustrative Calculated Geometric Parameters for a Generic Dialkylphosphinic Halide (Illustrative Data)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| P=O | 1.45 - 1.50 | |

| P-C | 1.80 - 1.85 | |

| P-Br | 2.15 - 2.25 | |

| C-P-C | 105 - 110 | |

| O=P-C | 110 - 115 | |

| O=P-Br | 115 - 120 | |

| C-P-Br | 100 - 105 |

This table presents typical ranges for geometric parameters of dialkylphosphinic halides based on general knowledge and computational studies of related organophosphorus compounds. Specific values for diethylphosphinic bromide would require dedicated DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals are crucial in determining how a molecule interacts with other chemical species. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

In the case of this compound, the HOMO would likely be localized on the oxygen and/or bromine atoms, which possess lone pairs of electrons. The LUMO is expected to be an antibonding orbital, likely the σ* orbital associated with the P-Br bond. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Electron density distribution analysis, often performed in conjunction with DFT, reveals the charge distribution within the molecule. This allows for the identification of electron-rich (nucleophilic) and electron-deficient (electrophilic) sites. For this compound, the oxygen atom is expected to have a significant negative partial charge, while the phosphorus atom would be electron-deficient and thus electrophilic.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Generic Dialkylphosphinic Halide (Illustrative Data)

| Orbital | Energy (eV) |

| HOMO | -9.0 to -10.5 |

| LUMO | +0.5 to +2.0 |

| HOMO-LUMO Gap | 9.5 to 12.5 |

This table provides a hypothetical range of FMO energies for a dialkylphosphinic halide to illustrate the concept. Actual values for this compound would need to be determined through specific quantum chemical calculations.

Mechanistic Studies of Reaction Pathways

Computational chemistry is an invaluable tool for elucidating the step-by-step processes of chemical reactions. By mapping out the potential energy surface, researchers can identify the most likely pathways a reaction will follow.

A chemical reaction proceeds from reactants to products via one or more transition states, which are high-energy structures along the reaction coordinate. Computational methods can locate these transition states and any reaction intermediates, which are stable or quasi-stable species formed during the reaction. researchgate.net For reactions involving this compound, such as nucleophilic substitution at the phosphorus center, computational studies could model the approach of a nucleophile, the formation of a pentacoordinate intermediate or transition state, and the departure of the bromide leaving group. researchgate.net

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties of molecules, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.netmdpi.com These predictions are highly valuable for interpreting experimental spectra and confirming the structure of a synthesized compound.

The vibrational frequencies calculated from DFT can be correlated with the peaks in an experimental IR spectrum. For this compound, characteristic vibrational modes would include the P=O stretching frequency, P-C stretching, and P-Br stretching.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. mdpi.com The predicted ¹H, ¹³C, and ³¹P NMR chemical shifts for this compound would be instrumental in its structural characterization. While specific calculated spectra for this compound are not available, studies on related phosphinic acids and their derivatives have demonstrated the accuracy of these predictive methods. researchgate.net

Computational Prediction of NMR Chemical Shifts and Vibrational Frequencies

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies through computational means has become an indispensable tool in molecular structure elucidation. nih.gov Density Functional Theory (DFT) is a robust method for accurately calculating these properties. uni-bonn.de

NMR Chemical Shifts:

Below is an illustrative table of hypothetical predicted NMR chemical shifts for this compound, based on standard computational chemistry protocols.

| Atom | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| -CH₂- | 1.8 - 2.2 |

| -CH₃ | 1.0 - 1.3 |

| ¹³C NMR | |

| -CH₂- | 25 - 30 |

| -CH₃ | 5 - 10 |

| ³¹P NMR | |

| P=O | 110 - 120 |

Note: These values are illustrative and represent typical ranges expected from DFT calculations.

Vibrational Frequencies:

DFT calculations are also highly effective for predicting the harmonic vibrational frequencies of molecules, which correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.net The process involves optimizing the molecular geometry and then computing the second derivatives of the energy with respect to the atomic coordinates to obtain the force constants and, subsequently, the vibrational frequencies. nih.gov These calculated frequencies often systematically deviate from experimental values and can be improved by applying a scaling factor, which depends on the chosen DFT functional and basis set. nih.gov

For a molecule like this compound, key vibrational modes would include the P=O stretch, P-C stretches, C-H bends, and the P-Br stretch. Comparing these computed frequencies with experimental data, such as those from Fourier Transform Infrared (TGA-FTIR) analysis of related compounds, helps in the assignment of spectral bands. uclan.ac.uk

An illustrative table of major predicted vibrational frequencies for this compound is provided below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H Stretch | 2900 - 3000 |

| P=O Stretch | 1250 - 1280 |

| C-H Bend | 1400 - 1470 |

| P-C Stretch | 700 - 750 |

| P-Br Stretch | 400 - 450 |

Note: These values are representative and based on typical frequencies for similar functional groups determined via DFT calculations.

Molecular Dynamics Simulations (if applicable for interactions)

Molecular Dynamics (MD) simulations offer a powerful computational method to study the time-dependent behavior of molecular systems, providing detailed insight into intermolecular interactions. nih.govdovepress.com While specific MD studies on this compound are not prominent in the literature, the methodology is broadly applicable to understand how this molecule interacts with its environment, such as with solvents, polymers, or biological targets. researcher.lifenih.gov

An MD simulation protocol for this compound would involve several key steps. First, a force field, which is a set of parameters describing the potential energy of the system, must be developed or chosen for the molecule. nih.gov The molecule would then be placed in a simulation box, often with other molecules (e.g., water, a polymer matrix), to mimic a specific environment. mdpi.com The simulation evolves the system over time by integrating Newton's equations of motion, allowing the trajectory of each atom to be tracked. mdpi.com

Analysis of the resulting trajectories can reveal critical information about intermolecular interactions:

Hydrogen Bonds: Identifying the formation and lifetime of hydrogen bonds between the phosphoryl oxygen of this compound and hydrogen-bond donors in its environment. dovepress.com

Radial Distribution Functions (RDFs): Calculating RDFs can show the probability of finding other atoms or molecules at a certain distance from specific atoms in this compound, revealing the structure of its solvation shell. dovepress.com

Binding Energies: The strength of the interaction between this compound and other molecules can be estimated by calculating the interaction energies, which include van der Waals and electrostatic components. mdpi.com

Such simulations could be instrumental in understanding the behavior of this compound in various applications, for example, its dispersion within a polymer matrix or its interaction with other flame-retardant species. dovepress.commdpi.com

Academic Research Applications and Future Perspectives

Diethylphosphinic Bromide as a Versatile Synthetic Reagent

Role in the Synthesis of Complex Organophosphorus Compounds

This compound is a key player in the synthesis of a diverse array of complex organophosphorus compounds. smolecule.com The bromine atom, being a good leaving group, can be readily displaced by various nucleophiles, which opens a pathway to new phosphinic derivatives. smolecule.com This reactivity is fundamental to its application in constructing molecules with specific phosphorus-based functionalities.

One of the primary applications of this compound is in the synthesis of other organophosphorus compounds, which are significant for their use as ligands for transition metals and as building blocks for more complex structures. ijmrset.com The synthesis of compounds containing a P-P bond, for instance, can be achieved through several routes, including the reaction of electrophilic phosphorus compounds with nucleophilic ones. mdpi.com

The versatility of this compound extends to its use in reactions like the Michaelis-Arbuzov reaction, a cornerstone method for forming carbon-phosphorus bonds, leading to the synthesis of phosphonates and phosphinates. ijmrset.com Furthermore, it can be employed in the synthesis of phosphorothioates, a class of organophosphorus compounds with significant biological and industrial applications. beilstein-journals.org

The following table provides examples of complex organophosphorus compounds and the synthetic methods that could potentially involve reagents like this compound.

| Compound Class | Synthetic Method | Potential Application |

| Phosphinates | Michaelis-Arbuzov Reaction | Enzyme inhibitors, herbicides |

| Phosphorothioates | Nucleophilic substitution | Pesticides, therapeutic agents |

| Diphosphine Dioxides | Wurtz-Fittig type synthesis | Ligands for catalysis |

| Aminophosphonates | Kabachnik–Fields reaction | Biologically active compounds |

Application in Functional Material Precursors

Beyond its role in synthesizing discrete molecules, this compound is also implicated in the creation of precursors for functional materials. While the focus here excludes its well-known application in flame retardants and plasticizers, its chemical properties lend themselves to the development of other advanced materials.

For instance, the synthesis of thiophene-containing conjugated polymers, which are of interest for their electronic properties, can be achieved through Suzuki polymerization using aryl boronic acids and thiophene (B33073) halides as starting materials. frontiersin.org The catalyst systems for such polymerizations often rely on phosphorus-based ligands. frontiersin.org While not a direct precursor in this specific example, the synthesis of the necessary phosphine (B1218219) ligands can originate from phosphorus halides.

Furthermore, organophosphorus compounds are integral to the synthesis of advanced materials beyond polymers. rsc.org The development of new materials with tailored properties often relies on the precise control of molecular structure, a level of control that reagents like this compound can provide.

Development of Novel Catalytic Systems Utilizing Phosphorus-Bromine Ligands

The development of novel catalytic systems is a vibrant area of research, and ligands containing phosphorus-bromine bonds, or those derived from precursors with such bonds, play a significant role. The electronic and steric properties of phosphorus ligands are crucial in tuning the activity and selectivity of metal catalysts. mdpi.com

Phosphorus-based ligands are central to many homogeneous catalysis systems. units.it For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck-Cassar-Sonogashira reactions, are essential for synthesizing pharmaceuticals and complex organic molecules, and these often employ phosphine ligands. rsc.org The synthesis of these ligands can involve phosphorus halides as starting materials.

Recent advancements have focused on the design of unsymmetrical phosphorus-based pincer ligands for nickel complexes, which have shown high catalytic activity. mdpi.com The synthesis and modification of these ligands can involve reactions where a P-Br bond is a key reactive site. For instance, the oxidation of a phosphinite fragment in a nickel complex can be achieved using bromine. mdpi.com

The table below highlights some catalytic reactions where phosphorus ligands are crucial.

| Catalytic Reaction | Metal | Ligand Type | Importance |

| Suzuki-Miyaura Coupling | Palladium | Phosphine | C-C bond formation |

| Heck-Cassar-Sonogashira | Palladium | Phosphine | Synthesis of pharmaceuticals |

| Functionalization of Acrylonitrile | Nickel | Pincer | C-C bond formation |

Fundamental Studies in Organophosphorus Chemistry

Investigation of Phosphorus-Bromine Bond Properties and Reactivity

The phosphorus-bromine (P-Br) bond is a central feature of this compound, and its properties and reactivity are of fundamental interest in organophosphorus chemistry. Like other phosphorus trihalides, PBr3 exhibits dual Lewis acid and Lewis base character. wikipedia.org It can act as a Lewis acid by accepting electron pairs, for example, in forming adducts with Lewis bases, and as a Lewis base through the lone pair on the phosphorus atom. wikipedia.org

The reactivity of the P-Br bond is characterized by its susceptibility to nucleophilic attack, leading to the substitution of the bromine atom. smolecule.com This is a key reaction in the conversion of alcohols to alkyl bromides. wikipedia.org The P-Br bond is weaker than the P-Cl and P-F bonds, making it more reactive in many contexts.

Bromine itself is a highly reactive element, intermediate in reactivity between chlorine and iodine. wikipedia.org This trend is reflected in the bond energies and the oxidizing power of the corresponding phosphorus halides. The study of reactions involving the P-Br bond provides insights into reaction mechanisms and helps in the design of new synthetic methodologies. For example, understanding the factors that influence the competition between S- and O-alkylation in ambident nucleophiles reacting with phosphorus halides is crucial for controlling reaction outcomes. beilstein-journals.org

Emerging Research Directions and Interdisciplinary Studies

The field of organophosphorus chemistry is continually evolving, with new research directions and interdisciplinary studies emerging. While specific emerging applications for this compound are not extensively documented in the provided search results, the broader trends in organophosphorus chemistry suggest potential future roles.

The development of sustainable chemical processes is a major focus, and this includes the design of more efficient and environmentally benign catalysts. mdpi.com The use of non-precious metals in catalysis is a growing area, and the development of new phosphorus-based ligands is critical to this effort. mdpi.com

Furthermore, the intersection of organophosphorus chemistry with materials science continues to be a fruitful area of research. The synthesis of novel polymers and functional materials with unique electronic, optical, or thermal properties often relies on the incorporation of phosphorus-containing moieties. frontiersin.orgacs.org

Interdisciplinary studies combining experimental work with computational chemistry are also becoming increasingly important for understanding the properties and reactivity of organophosphorus compounds at a fundamental level. researchgate.net Such studies can aid in the rational design of new reagents and catalysts for a wide range of applications.

Integration with Green Chemistry Principles for Sustainable Synthesis

The synthesis of organophosphorus compounds, including phosphinic halides, has traditionally involved methods that are not always aligned with the principles of green chemistry. These methods can rely on hazardous reagents, stoichiometric reactions that generate significant waste, and volatile organic solvents. researchgate.netrsc.org However, the growing emphasis on sustainability in chemical manufacturing is driving research into greener synthetic pathways for compounds like this compound. researchgate.netacs.org

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. innovareacademics.in Key principles applicable to the synthesis of this compound include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, employing safer solvents, and increasing energy efficiency. innovareacademics.in

Several modern synthetic strategies are being explored to align the production of organophosphorus compounds with these principles:

Catalytic Approaches: The use of catalysts is a cornerstone of green chemistry, as it can replace stoichiometric reagents, leading to higher efficiency and less waste. rsc.org For instance, the synthesis of related dialkylphosphinic acids has been improved by using metal-complex catalysts (e.g., platinum, palladium, nickel) for addition reactions, which can proceed under mild conditions with high conversion rates. google.com While direct catalytic synthesis of this compound is not widely documented, developing catalytic methods for the bromination of a suitable diethylphosphinic acid precursor would be a significant advancement.

Electrochemical Synthesis: Electrosynthesis represents a powerful green tool, using electricity to drive oxidation and reduction reactions, thereby avoiding conventional oxidizing or reducing agents. beilstein-journals.org This method has been increasingly applied to create P-C and P-heteroatom bonds in various organophosphorus compounds, often under mild conditions and with high precision. beilstein-journals.org The application of electrosynthesis could provide a future pathway for the direct bromination of a phosphorus center, minimizing byproduct formation.

Solvent-Free and Alternative Solvent Systems: Many traditional syntheses rely on chlorinated solvents. innovareacademics.in Green approaches favor solvent-free conditions, such as mechanochemistry (ball-milling), or the use of safer, renewable, or recyclable solvents like water or ionic liquids. researchgate.netrsc.org A patented method for producing diethylphosphinic acid, a direct precursor, highlights a process that reduces the large amounts of wastewater and complex purification steps associated with older methods, representing a step towards greener production. google.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. innovareacademics.in Direct halogenation of diethylphosphinic acid with elemental bromine or hydrogen bromide can be an atom-economical route to this compound, provided the reaction conditions are optimized for high yield and selectivity. smolecule.com

The table below compares a traditional synthetic approach for a phosphinic halide with potential greener alternatives applicable to this compound.

| Feature | Traditional Synthesis (e.g., using PCl₃ & Grignard) | Potential Green Synthesis |

| Starting Materials | Phosphorus trichloride, Grignard reagents, halogenating agents | Diethylphosphinic acid, ethylene (B1197577), hypophosphites google.com |

| Reagents | Often stoichiometric, potentially hazardous | Catalytic, electrochemical rsc.orgbeilstein-journals.org |

| Solvents | Anhydrous volatile organic solvents (e.g., ether, THF) orgsyn.org | Water, ionic liquids, or solvent-free conditions researchgate.netrsc.org |

| Waste Generation | Significant inorganic salt byproducts, solvent waste | Reduced byproducts, recyclable catalysts, minimal solvent waste google.com |

| Energy Consumption | May require heating/reflux for extended periods | Potential for room temperature reactions, microwave or ultrasonic enhancement researchgate.netinnovareacademics.in |

| Safety | Use of pyrophoric Grignard reagents, corrosive halides | Avoidance of highly reactive intermediates, milder reaction conditions google.combeilstein-journals.org |

This table is a generalized comparison. Specific conditions can vary.

Future research will likely focus on integrating these green principles to develop a comprehensive, sustainable lifecycle for this compound and related compounds, from synthesis to application and eventual degradation.

Potential in Bio-inspired Chemical Transformations (excluding pharmaceutical applications)

Bio-inspired catalysis seeks to develop synthetic catalysts that mimic the high efficiency and selectivity of natural enzymes. nih.govacs.org Enzymes achieve remarkable chemical transformations, such as the activation of small, stable molecules (O₂, CO₂, H₂), under mild conditions by utilizing precisely arranged active sites, often containing metal ions. mdpi.com While this compound itself is not a known biocatalyst, its chemical properties suggest potential for its use in developing novel bio-inspired catalytic systems.

The potential applications stem from two key features of the molecule: the coordinating ability of the phosphinyl group (P=O) and the reactivity of the P-Br bond. Organophosphorus compounds are widely used as ligands in transition metal catalysis, and in a bio-inspired context, they can help create synthetic analogues of metalloenzyme active sites. nih.gov

Potential areas of research for this compound in bio-inspired transformations include:

Precursor for Bio-inspired Ligands: this compound can serve as a versatile precursor for synthesizing more complex phosphinic acid derivatives, such as phosphinic amides or esters. These derivatives could be designed as ligands that mimic the coordination environment of metal centers in enzymes. For example, phosphinic acid-based ligands could be part of a catalyst designed to mimic the action of hydrogenases or water oxidation catalysts, which often involve metal clusters held in place by oxygen- or nitrogen-donating ligands. mdpi.comrsc.org

Co-catalysis in Systems Mimicking Enzymatic Synergy: Some enzymatic reactions involve the synergistic action of a Brønsted acid and a metal ion. researchgate.net Research has shown that a combination of a phosphinic acid (as a Brønsted acid) and a zinc salt can effectively catalyze methylation reactions, inspired by the metabolism of methanol (B129727) in certain microorganisms. researchgate.net this compound, through hydrolysis to its corresponding acid, could potentially be used in similar dual-catalyst systems that mimic biological cooperativity.

Activation of Substrates: The Lewis acidic phosphorus center and the reactive P-Br bond could potentially be exploited to activate substrates in a manner analogous to enzymatic activation. While this is a speculative area, the compound could be investigated for its ability to promote transformations like dehydrative substitutions or to act as a catalyst in reactions involving C-O or C-N bond formation under mild conditions. researchgate.net

The following table outlines hypothetical, bio-inspired research areas where this compound or its derivatives could be explored.

| Research Area | Bio-Inspiration (Enzyme/Process) | Potential Role of this compound Derivative |

| Small Molecule Activation | Hydrogenases (H₂ activation), Nitrogenases (N₂ activation) mdpi.com | As a ligand for earth-abundant metals (Fe, Ni, Co) to create a synthetic active site mimic. mdpi.com |

| Water Oxidation | Photosystem II Oxygen-Evolving Complex (OEC) mdpi.comrsc.org | Component of a ligand framework for a manganese or ruthenium catalyst designed to mimic the Mn₄CaO₅ cluster. rsc.org |

| Selective Oxidation | Cytochrome P450 monooxygenases nih.gov | Part of a ligand system for an iron or copper complex that directs the selective oxidation of C-H bonds. |

| Cooperative Catalysis | Methyltransferases (Methyl group transfer) researchgate.net | As a precursor to diethylphosphinic acid to act as a Brønsted acid co-catalyst alongside a Lewis acidic metal center. researchgate.net |

This table presents speculative research directions based on established principles of bio-inspired catalysis.

The exploration of this compound in bio-inspired catalysis is in its infancy. However, the principles of catalyst design inspired by nature offer a promising frontier for discovering new and sustainable chemical transformations, where organophosphorus compounds may play a crucial role. nih.govacs.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for obtaining high-purity diethylphosphinic bromide, and how can purity be validated?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution between diethylphosphinic acid and hydrobromic acid under controlled anhydrous conditions. Post-synthesis, purity is validated using ¹H/³¹P NMR spectroscopy to confirm absence of unreacted precursors or phosphine oxide byproducts. Quantitative analysis via ion chromatography (e.g., with suppressed conductivity detection) ensures bromide ion stoichiometry . For trace impurities, mass spectrometry (MS) coupled with high-performance liquid chromatography (HPLC) is recommended .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods to avoid inhalation of vapors, and wear nitrile gloves and goggles to prevent skin/eye contact. Static discharge must be mitigated during transfer (e.g., grounded equipment). Storage requires airtight containers in cool (<25°C), ventilated areas away from oxidizers. In case of exposure, immediately rinse affected areas with water for 15 minutes and seek medical evaluation .

Q. How can researchers characterize the electronic and structural properties of this compound?

- Methodological Answer : X-ray crystallography resolves its molecular geometry, while Fourier-transform infrared spectroscopy (FTIR) identifies P-Br and P-O vibrational modes. Electronic properties are analyzed via UV-Vis spectroscopy (for charge-transfer transitions) and cyclic voltammetry (redox behavior). Computational studies (e.g., DFT calculations ) predict bond angles, partial charges, and reactivity .

Advanced Research Questions

Q. What experimental designs can address contradictions in reported reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Discrepancies in catalytic efficiency (e.g., Pd-mediated reactions) may arise from ligand coordination modes or bromide dissociation kinetics. Use controlled kinetic studies with in situ ³¹P NMR to monitor phosphine ligand exchange. Compare reactivity under varying ionic strengths (adjusted with NaBr/NaClO₄) to isolate electrostatic vs. steric effects. Statistical Design of Experiments (DoE) optimizes variables like temperature, solvent polarity, and catalyst loading .

Q. How does ionic strength influence this compound’s interaction with biomacromolecules (e.g., DNA or enzymes)?

- Methodological Answer : At low ionic strength (µ < 0.01 M), electrostatic interactions dominate due to the compound’s charged phosphonium group. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and circular dichroism (CD) to monitor conformational changes in DNA. At higher ionic strengths (µ > 0.1 M), hydrophobic interactions prevail; surface plasmon resonance (SPR) can measure binding kinetics under simulated physiological conditions .

Q. What advanced separation techniques are suitable for analyzing this compound in complex matrices?

- Methodological Answer : Capillary electrophoresis (CE) with direct UV detection (optimized via multivariate analysis) separates this compound from interfering ions (e.g., chloride). For trace analysis in biological samples, LC-MS/MS with a C18 column and electrospray ionization (ESI) in negative ion mode achieves detection limits <1 ppb. Validate recovery rates using spike-and-recovery experiments .

Q. How can researchers model the role of this compound in lithium bromide-based absorption heat pumps?

- Methodological Answer : Develop a computational fluid dynamics (CFD) model of falling film generators, integrating heat/mass transfer coefficients from experimental data (e.g., temperature gradients and vapor pressure). Validate against open-cycle experimental systems measuring absorption efficiency at varying concentrations and flow rates. Sensitivity analysis identifies optimal bromide ratios for thermal stability .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on this compound’s thermal stability?

- Methodological Answer : Discrepancies may arise from moisture content or decomposition pathways. Conduct thermogravimetric analysis (TGA) under inert (N₂) and oxidative (air) atmospheres to compare degradation profiles. Gas chromatography-mass spectrometry (GC-MS) identifies volatile decomposition products (e.g., ethylene or HBr). Replicate studies in rigorously dried solvents to isolate moisture effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.